6-Amino-9-(2,6-dichlorobenzyl)purine
Description
Structure
2D Structure
Properties
IUPAC Name |
9-[(2,6-dichlorophenyl)methyl]purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N5/c13-8-2-1-3-9(14)7(8)4-19-6-18-10-11(15)16-5-17-12(10)19/h1-3,5-6H,4H2,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCBDBAVZPTJIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=NC3=C(N=CN=C32)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191459 | |
| Record name | L 628914 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38042-11-4 | |
| Record name | 9-[(2,6-Dichlorophenyl)methyl]-9H-purin-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38042-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L 628914 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038042114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L 628914 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Strategies and Chemical Modifications of 6 Amino 9 2,6 Dichlorobenzyl Purine
Established Synthetic Pathways for 6-Amino-9-(2,6-dichlorobenzyl)purine
The creation of the target molecule relies on established principles of purine (B94841) chemistry, focusing on the careful selection of starting materials and the optimization of reaction conditions to ensure high yields and correct isomeric products.
The synthesis of this compound typically begins with a pre-functionalized purine core. A common and effective precursor is 6-chloropurine (B14466). The chlorine atom at the C6 position is a versatile leaving group, readily displaced by an amino group in a subsequent step to form the final 6-amino-purine structure. The synthesis of various 6-substituted purines often utilizes 6-chloropurine as a starting material. researchgate.netnih.gov Another potential precursor is 2-amino-6-chloropurine, which allows for the synthesis of 2,6-disubstituted purine analogs. researchgate.netgoogle.combiosynth.com
Reaction optimization is critical for the initial functionalization steps. For instance, in the synthesis of related 2,6-disubstituted purines, the process begins with 2,6-dichloropurine. nih.gov The conditions for these reactions, including the choice of solvent, base, and temperature, must be finely tuned to maximize the yield and purity of the intermediate products before the final amination step.
A pivotal step in the synthesis is the regioselective alkylation of the purine ring with 2,6-dichlorobenzyl bromide or a similar alkylating agent. The purine anion has multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9), and alkylation can lead to a mixture of isomers, primarily at the N7 and N9 positions. ub.eduresearchgate.net Achieving high selectivity for the N9 position is essential for the synthesis of the desired compound.
Several methodologies have been developed to control this regioselectivity. The choice of solvent and base is paramount. Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are known to favor the formation of the N9-alkylated product. ub.eduresearchgate.netnih.gov The reaction of adenine (B156593) with an alkyl halide in the presence of a base at elevated temperatures typically yields a mixture of N9 and N7 regioisomers. researchgate.net
Different bases, including sodium hydride (NaH), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and potassium carbonate (K2CO3), have been employed to generate the purine anion for alkylation. nih.govub.edu Studies have shown that tetrabutylammonium (B224687) hydroxide (B78521) can lead to excellent results in achieving N9 regioselectivity. ub.eduresearchgate.net Furthermore, the use of microwave irradiation has been found to accelerate the N9-alkylation of purines, often improving yields and reducing the formation of by-products by shortening reaction times. researchgate.net
| Methodology | Key Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Solvent Selection | Polar aprotic solvents (e.g., DMF, DMSO) | Favors formation of the N9-alkylated isomer. | researchgate.netnih.gov |
| Base Selection | NaH, DBU, K2CO3, Tetrabutylammonium hydroxide | Base choice significantly impacts yield and N9/N7 selectivity. Tetrabutylammonium hydroxide has shown superior results. | nih.govub.edu |
| Microwave Irradiation | Microwave-assisted synthesis | Accelerates reaction, reduces by-product formation, and improves yield and selectivity. | researchgate.net |
| Phase Transfer Catalysis | Phase transfer catalyst (e.g., tetraethylammonium (B1195904) chloride) | Used in the synthesis of precursors like 2-amino-6-chloropurine. | google.com |
Design and Synthesis of this compound Analogs
To explore the structure-activity relationship and develop compounds with improved properties, various analogs of this compound have been designed and synthesized. These modifications target three main areas: the N6-amino group, the benzyl (B1604629) moiety, and the purine ring itself.
The amino group at the C6 position is a prime target for modification. Starting from a 6-chloropurine intermediate, a wide range of nucleophiles can be introduced via nucleophilic aromatic substitution. This allows for the synthesis of a diverse library of N6-substituted analogs. nih.gov For example, reacting the 6-chloro intermediate with various amines can yield compounds with different alkyl or aryl substituents on the nitrogen. A series of 9-benzyl-6-(dimethylamino)-9H-purines were synthesized to investigate their antirhinovirus activity. nih.gov This approach enables a systematic exploration of how changes at the N6 position affect the compound's biological profile.
The 2,6-dichlorobenzyl group at the N9 position is a critical feature of the molecule. Modifications to this moiety, particularly the halogen substituents, have been explored to understand their impact. For instance, the related compound arprinocid (B118496) features a 2-chloro-6-fluorobenzyl group. nih.gov The nature and position of halogens on the benzyl ring can significantly influence the compound's electronic properties, lipophilicity, and steric profile, which in turn can affect its interaction with biological targets. acs.orgnih.gov
Halogenation is a common strategy in medicinal chemistry to improve pharmacokinetic profiles by, for example, blocking metabolic sites. nih.gov The presence of strong electron-withdrawing groups, like halogens, can also lead to the formation of halogen bonds, which are specific non-covalent interactions that can influence ligand-receptor binding. nih.gov Studies on other 9-benzylpurines have shown that substituents on the benzyl ring, such as a 4-methyl group, can also be introduced to probe steric and electronic effects. nih.gov
| Modification | Example Compound Structure | Rationale/Effect | Reference |
|---|---|---|---|
| Altered Halogenation | 6-Amino-9-(2-chloro-6-fluorobenzyl)purine (Arprinocid) | Investigates the effect of different halogen atoms (F vs. Cl) on activity. | nih.gov |
| Alkyl Substitution | 2-Chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine | Probes the effect of adding a small alkyl group to the benzyl ring. | nih.gov |
| Systematic Halogenation | Introduction of F, Cl, Br at various positions of a core scaffold | Systematically studies the impact of halogen type and position on affinity and selectivity. | acs.orgnih.gov |
Beyond the N6 and N9 positions, the purine ring itself offers opportunities for modification to generate novel analogs. The C2 and C8 positions are common sites for substitution. The synthesis of 2,6,9-trisubstituted purines often starts from 2,6-dichloropurine, allowing for sequential and selective reactions at each position. nih.gov
Analytical Characterization Techniques for this compound Derivatives
The structural elucidation and purity assessment of this compound and its derivatives rely on a combination of modern spectroscopic and chromatographic techniques. These methods are crucial for confirming the identity of newly synthesized compounds and for ensuring their suitability for further studies. The primary analytical techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and various chromatographic methods such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of purine derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to provide detailed information about the molecular framework.
¹H NMR Spectroscopy: This technique provides information about the chemical environment of protons within the molecule. For derivatives of this compound, characteristic signals are expected for the protons of the purine ring, the benzyl group, and any substituents. For instance, the protons on the purine core (e.g., at the C2 and C8 positions) typically appear as singlets in the aromatic region of the spectrum. The methylene (B1212753) protons of the benzyl group would also present a characteristic singlet, while the aromatic protons of the dichlorophenyl ring would exhibit a more complex splitting pattern. The amino group protons at the C6 position often appear as a broad singlet.
¹³C NMR Spectroscopy: This method is used to determine the types of carbon atoms present in the molecule. The spectrum for a this compound derivative would show distinct signals for each carbon atom in the purine ring, the benzyl methylene group, and the dichlorophenyl ring. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom, providing valuable structural information.
Mass Spectrometry (MS)
Mass spectrometry is an essential tool for determining the molecular weight of this compound derivatives and for obtaining information about their fragmentation patterns, which can further aid in structural confirmation. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate molecular weight, allowing for the determination of the elemental composition of the molecule. In the characterization of newly synthesized purine derivatives, mass spectrometry is consistently used to confirm that the desired product has been obtained. mdpi.comrsc.org
Chromatographic Techniques
Chromatographic methods are indispensable for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to qualitatively assess the purity of a sample and to determine the appropriate solvent system for column chromatography purification. The retention factor (Rf) value obtained from TLC is a characteristic property of a compound under a specific set of conditions.
High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated chromatographic technique that provides quantitative information about the purity of a sample. Chiral HPLC is specifically employed to separate and quantify enantiomers or diastereomers, ensuring the stereochemical integrity of chiral purine derivatives. nih.gov
The combination of these analytical techniques provides a comprehensive characterization of this compound derivatives, ensuring the structural integrity and purity of these compounds for subsequent biological and medicinal chemistry applications.
Iii. Biological Activities and Molecular Mechanisms of 6 Amino 9 2,6 Dichlorobenzyl Purine and Its Analogs
Anticoccidial Efficacy and Mode of Action
6-Amino-9-(2,6-dichlorobenzyl)purine, also identified as L-628,914, has demonstrated significant anticoccidial properties by directly affecting the life cycle of various Eimeria species, which are the causative agents of coccidiosis in poultry. A primary mechanism of its efficacy is the inhibition of oocyst sporulation. Research has shown that oocysts harvested from chickens infected with several major Eimeria species and treated with L-628,914 exhibit a markedly decreased capacity to sporulate. This inhibitory effect was observed across multiple species, including E. acervulina, E. maxima, E. necatrix, and E. tenella. The compound's ability to prevent sporulation is crucial, as this process is essential for the oocyst to become infective and continue the cycle of disease transmission. This effect was noted even at levels well below the proposed usage concentrations for structurally related compounds, indicating potent activity.
Table 1: Effect of L-628,914 on Oocyst Sporulation of Various Eimeria Species
| Eimeria Species | Observed Effect on Oocyst Sporulation | Reference |
|---|---|---|
| E. acervulina | Decreased capacity to sporulate | |
| E. maxima | Decreased capacity to sporulate | |
| E. necatrix | Decreased capacity to sporulate | |
| E. tenella | Decreased capacity to sporulate |
As a purine (B94841) analog, the molecular structure of this compound suggests that its mode of action involves the disruption of nucleic acid metabolism within the Eimeria parasite. Purine analogs function as antimetabolites, interfering with the synthesis of DNA and RNA by competing with natural purines like adenine (B156593) and guanine. This interference can occur through several mechanisms, including the inhibition of enzymes essential for the de novo synthesis of purine ribonucleotides or by being incorporated into the growing DNA and RNA chains, which ultimately halts their synthesis. While direct studies on the specific interaction of L-628,914 with Eimeria nucleic acid synthesis pathways are not detailed in the provided literature, this mechanism is characteristic of purine antimetabolites used against various parasitic protozoa and other rapidly dividing cells. The disruption of these fundamental processes of replication and transcription is critical to inhibiting the parasite's growth and proliferation.
The anticoccidial activity of this compound (L-628,914) is best understood in the context of its chemical analogs. It is a dichloro analog of arprinocid (B118496) [6-amino-9-(2-chloro-6-fluorobenzyl)purine], another potent anticoccidial agent. Studies conducted in parallel show that both L-628,914 and arprinocid effectively reduce the sporulation capacity of Eimeria oocysts.
Further comparisons can be made with other 9-substituted benzylpurines that have been evaluated for anticoccidial activity. For instance, 9-(2-chloro-6-fluorobenzyl)-6-methylaminopurine (B1200719) (VM 6387) and 9-(2-chloro-6-fluorobenzyl)-6-dimethylaminopurine (B1200393) (VM 6736) also exhibit significant efficacy against Eimeria tenella, E. acervulina, and E. maxima. Research on VM 6387 demonstrated that it acts against the schizogony and gametogenesis stages of the E. tenella life cycle and also inhibits oocyst sporulation. These findings indicate that the 9-(substituted benzyl)purine scaffold is a key pharmacophore for anticoccidial activity, with different substitutions on the benzyl (B1604629) ring and the amino group at the 6-position modulating the potency and spectrum of activity.
Table 2: Comparative Profile of Related Anticoccidial Benzylpurines
| Compound Name | Structure | Key Activity | Reference |
|---|---|---|---|
| This compound (L-628,914) | 9-(2,6-dichlorobenzyl) substituted purine | Inhibition of oocyst sporulation in Eimeria spp. | |
| Arprinocid | 9-(2-chloro-6-fluorobenzyl) substituted purine | Inhibition of oocyst sporulation in Eimeria spp. | |
| 9-(2-chloro-6-fluorobenzyl)-6-methylaminopurine (VM 6387) | N6-methyl substituted, 9-(2-chloro-6-fluorobenzyl) purine | Active against schizogony and gametogenesis; inhibits sporulation | |
| 9-(2-chloro-6-fluorobenzyl)-6-dimethylaminopurine (VM 6736) | N6-dimethyl substituted, 9-(2-chloro-6-fluorobenzyl) purine | Effective against Eimeria spp. |
Enzyme Inhibition Profiles
Information regarding the direct modulatory effects of this compound on xanthine (B1682287) oxidase activity could not be retrieved from the available search results. Xanthine oxidase is a critical enzyme in purine catabolism, responsible for the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Inhibitors of this enzyme, such as the purine analogue allopurinol, are used to treat conditions like gout, which are caused by excess uric acid. While many purine-like structures are investigated for xanthine oxidase inhibition, specific data for L-628,914 was not found.
Analogs of this compound have been identified as inhibitors of low molecular weight protein tyrosine phosphatase (LMPTP). LMPTP is an enzyme implicated as a key promoter of insulin (B600854) resistance in obesity, making it a therapeutic target for type 2 diabetes. Research into a series of novel purine-based LMPTP inhibitors has shown that compounds featuring the 2,6-dichlorobenzyl group attached to a purine core exhibit inhibitory activity.
These compounds act through an uncompetitive mechanism of action, a distinct feature where the inhibitor binds to the enzyme-substrate complex. This mode of inhibition suggests that the compound binds to the opening of the LMPTP active site, blocking the completion of the catalytic process. This class of purine-based inhibitors has demonstrated high selectivity for LMPTP over other protein tyrosine phosphatases. The development of orally bioavailable analogs within this chemical series has shown potential in reversing obesity-induced diabetes in animal models, validating LMPTP as a significant therapeutic target.
Ligand Interactions with Histamine (B1213489) H3 Receptors
Substituted purines have emerged as a significant class of ligands for the histamine H3 receptor (H3R), a G protein-coupled receptor primarily found in the central nervous system. The N9-substitution with a 2,6-dichlorobenzyl group on the 6-aminopurine scaffold has been shown to produce highly active derivatives. nih.gov
Molecular docking and dynamics simulations have provided insights into the interactions between these ligands and the H3R. For instance, the compound 6-([1,4'-bipiperidin]-1'-yl)-9-(2,6-dichlorobenzyl)-9H-purine demonstrates high affinity, with a reported Ki value of 2.91 nM. nih.gov This high affinity is attributed to key interactions within the receptor's binding pocket. A crucial hydrogen bond is formed between the amine proton of the piperidine (B6355638) moiety and the carboxylate of Asp114 in the third transmembrane domain (TM3) of the receptor. nih.gov This interaction is a common feature for many aminergic receptor ligands. nih.gov
Table 1: Key Molecular Interactions of a this compound Analog with the Histamine H3 Receptor
| Interacting Ligand Group | Receptor Residue | Transmembrane Domain (TM) | Interaction Type |
| Piperidine Amine | Asp114 | TM3 | Hydrogen Bond |
| Purine N-7 | Tyr374 | TM6 | Hydrogen Bond |
| Purine Ring | Trp371 | TM6 | π-stacking |
Broader Spectrum Enzyme Target Interactions within Purine Scaffolds (e.g., Adenosine (B11128) Deaminase, Phosphodiesterases)
The purine scaffold is a fundamental component of many biologically important molecules and, as such, derivatives of purine are known to interact with a wide range of enzymes.
Adenosine Deaminase (ADA): ADA is a key enzyme in purine metabolism that catalyzes the irreversible deamination of adenosine to inosine. mdpi.comnih.gov The activity of ADA is crucial for regulating both intracellular and extracellular adenosine levels. nih.gov Some purine analogs can act as inhibitors of ADA. While specific studies on this compound's direct interaction with ADA are not detailed in the provided context, the general class of N9-substituted purine derivatives has been investigated for various enzymatic activities. researchgate.net The structural similarity of purine analogs to the natural substrate, adenosine, allows them to bind to the active site of ADA, potentially modulating its activity.
Phosphodiesterases (PDEs): PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), playing a critical role in signal transduction pathways. N9-substituted purine derivatives have been identified as inhibitors of PDEs. researchgate.net For example, certain purine-based compounds have been developed as inhibitors of PDE4. The purine ring mimics the endogenous cyclic nucleotide, allowing it to interact with the active site of the phosphodiesterase enzyme.
The versatility of the purine scaffold allows for modifications at various positions (N9, C2, C6) which can lead to selective inhibition of different enzyme families. For instance, 2,6,9-trisubstituted purine derivatives have shown proapoptotic effects on certain cancer cell lines, suggesting interactions with enzymes involved in cell death pathways. mdpi.com
Plant Growth Regulatory Activities as Cytokinin Analogs
Influence on Plant Cellular Processes and Development
This compound belongs to the class of N-substituted adenine derivatives, which are known to exhibit cytokinin-like activity. Cytokinins are a class of plant hormones that promote cell division (cytokinesis) and are involved in numerous aspects of plant growth and development. nih.govfrontiersin.org
Synthetic cytokinin analogs, including N6-substituted adenines like 6-benzylaminopurine (B1666704) (BAP), play a significant role in:
Cell Division and Elongation: They regulate the activity of apical, lateral, and intercalary meristems, which are responsible for shoot and root growth. frontiersin.org
Delayed Senescence: Cytokinins are known to delay the aging process in plant tissues, for instance, by promoting chlorophyll (B73375) retention in leaves. nih.govfrontiersin.org
Stress Resistance: Application of cytokinin analogs has been shown to confer resistance to abiotic stresses such as drought and temperature stress in various crops. frontiersin.org
Organ Development: They influence the formation and development of flowers, fruits, and seeds. frontiersin.org
While direct studies on this compound are not extensively detailed, the activity of related N9-substituted cytokinin derivatives has been explored. For example, N9-substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine (iP) derivatives have shown activity in various cytokinin bioassays, including tobacco callus and Amaranthus bioassays. nih.gov However, substitution at the N9 position can sometimes alter the activity profile compared to the parent N6-substituted cytokinin. nih.gov
Interactions with Cytokinin Receptors and Signal Transduction Pathways
The perception and transduction of the cytokinin signal in plants occur through a two-component signaling system, which is analogous to systems found in prokaryotes. nih.gov This multistep phosphorelay system involves:
Cytokinin Receptors: These are sensor histidine kinases located in the endoplasmic reticulum membrane. In Arabidopsis thaliana, the primary receptors are AHK2, AHK3, and CRE1/AHK4. nih.govnih.gov
Histidine Phosphotransfer Proteins (AHPs): These proteins shuttle the phosphate (B84403) group from the receptors to the response regulators. nih.gov
Response Regulators (ARRs): These proteins, upon phosphorylation, act as transcription factors to regulate the expression of cytokinin-responsive genes. nih.gov
The binding of a cytokinin to the CHASE domain of the receptor initiates a phosphorylation cascade. nih.gov Studies on N9-substituted cytokinin analogs have shown that modification at the N9 position can significantly impact their ability to interact with and activate cytokinin receptors. For many N9-substituted iP derivatives, the ability to trigger a response in the CRE1/AHK4 and ZmHK1 receptors was diminished, although some activation was observed with the ZmHK3a receptor from maize. nih.gov This suggests that the N9-substituent can sterically hinder the optimal binding of the ligand to the receptor's active site, thereby affecting the initiation of the signal transduction cascade. However, some N9-substituted derivatives, such as 6-[(3-methylbut-2-en-1-yl)amino]-9-(tetrahydropyran-2-yl)purine, were still recognized by the CRE1/AHK4 receptor at higher concentrations. nih.gov
Other Investigated Biological Activities of Purine Derivatives
Antimycobacterial Potential of N9-Substituted Purine Analogs
A significant area of investigation for N9-substituted purine analogs has been their potential as antimycobacterial agents, particularly against Mycobacterium tuberculosis. Several studies have demonstrated that 6,9-disubstituted purines can be potent inhibitors of M. tuberculosis in vitro. nih.govpsu.edu
Research has shown that the nature of the substituent at the N9 position is crucial for antimycobacterial activity. psu.eduacs.org Specifically, the presence of a benzyl group at the N9 position has been found to be favorable for activity. psu.edu Further modifications, such as the introduction of a chlorine atom at the C2 position of the purine ring, have led to compounds with very low minimum inhibitory concentration (MIC) values. For example, 9-benzyl-2-chloro-6-(2-furyl)purine (B1206704) exhibited an MIC of 0.78 μg/mL against M. tuberculosis H37Rv. psu.edu
The rationale for the enhanced activity of N9-substituted purines is not fully elucidated but is an active area of research. It is believed that the N9-substituent influences the lipophilicity of the molecule, which can affect its ability to penetrate the complex cell wall of mycobacteria. acs.org Analogs with modifications to the purine core, such as 7-deazapurines, have also shown excellent antimycobacterial activities, sometimes surpassing the parent purine compounds. nih.gov This indicates that the purine N-1, but not necessarily N-3 or N-7, may be important for binding to the molecular target within the bacterium. nih.gov
Table 2: Antimycobacterial Activity of Selected N9-Substituted Purine Analogs
| Compound | Substituent at N9 | Substituent at C6 | Substituent at C2 | MIC (μg/mL) against M. tuberculosis H37Rv |
| Analog 1 | -benzyl | -2-furyl | -H | >12.5 |
| Analog 2 | -benzyl | -2-furyl | -Cl | 0.78 |
| Analog 3 | -ethylcarboxymethyl | -decylthio | -H | 1.56 |
| Analog 4 | -ethylcarboxymethyl | -dodecylthio | -H | 0.78 |
In Vitro Antiproliferative Screening of N9-Substituted Purines
The antiproliferative potential of N9-substituted purines, including this compound and its analogs, has been a subject of scientific investigation to determine their efficacy against various cancer cell lines. Research in this area focuses on synthesizing novel derivatives and evaluating their cytotoxic effects to establish structure-activity relationships (SAR), which are crucial for the development of more potent and selective anticancer agents.
A study detailing the synthesis and cytotoxic evaluation of a series of new 6,9-disubstituted purine analogs investigated their in vitro anticancer activity against several human carcinoma cell lines, including liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells. researchgate.net The synthesized compounds featured a 4-substituted piperazine (B1678402) moiety at the C-6 position and a 4-substituted benzyl group at the N-9 position of the purine ring. researchgate.net
The initial screening revealed that the majority of the synthesized compounds exhibited promising cytotoxic activities. researchgate.net Notably, two analogs, compound 12 (featuring a 4-trifluoromethylphenyl)piperazine at C-6) and compound 22 , demonstrated excellent cytotoxic effects on Huh7 cells, with IC50 values of 0.08-0.13 µM. researchgate.net This level of activity was comparable to the established anticancer drug camptothecin (B557342) and superior to other agents like cladribine, fludarabine (B1672870), and 5-FU. researchgate.net
Further evaluation of the most potent compounds was conducted against a broader panel of hepatocellular cancer (HCC) cell lines. In these studies, the 6-(4-(4-trifluoromethylphenyl)piperazine analog (12 ) and the 6-(4-(3,4-dichlorophenyl)piperazine analog (25 ) displayed significant IC50 values, under 0.1-0.13 µM, against both Huh7 and HepG2 HCC cells. researchgate.net Their performance was again noted to be comparable to camptothecin and superior to 5-FU, cladribine, and fludarabine in this specific cancer cell context. researchgate.net
The antiproliferative activity of these N9-substituted purines is influenced by the nature of the substituents at both the C-6 and N-9 positions. The data from these screenings help to build a comprehensive understanding of the structural requirements for potent anticancer activity within this class of compounds.
Interactive Data Table: In Vitro Antiproliferative Activity of Selected N9-Substituted Purine Analogs
| Compound | C-6 Substituent | N-9 Substituent | Cell Line | IC50 (µM) |
| 12 | 4-(4-trifluoromethylphenyl)piperazine | 4-Substituted Benzyl | Huh7 | 0.08-0.13 |
| 22 | 4-Substituted Piperazine | 4-Substituted Benzyl | Huh7 | 0.08-0.13 |
| 25 | 4-(3,4-dichlorophenyl)piperazine | 4-Substituted Benzyl | Huh7 | < 0.1-0.13 |
| 25 | 4-(3,4-dichlorophenyl)piperazine | 4-Substituted Benzyl | HepG2 | < 0.1-0.13 |
| Camptothecin | - | - | Huh7 | Comparable to 12 & 22 |
| 5-FU | - | - | Huh7 | Less active than 12 & 22 |
| Cladribine | - | - | Huh7 | Less active than 12 & 22 |
| Fludarabine | - | - | Huh7 | Less active than 12 & 22 |
Iv. Structure Activity Relationship Sar Studies and Rational Drug Design for 6 Amino 9 2,6 Dichlorobenzyl Purine Analogs
Identification of Key Structural Determinants for Potency and Selectivity
SAR studies have been instrumental in mapping the structural requirements for the biological activity of this purine (B94841) series. Researchers have dissected the molecule to understand the contribution of its principal components: the 2,6-dichlorobenzyl group and the purine core itself.
The substituent at the N9 position of the purine ring is a critical determinant of activity. The 2,6-dichlorobenzyl moiety, in particular, has been identified as a key feature for the potency observed in compounds like 6-amino-9-(2,6-dichlorobenzyl)purine.
Studies comparing analogs have highlighted the importance of halogen substitutions on the benzyl (B1604629) ring. The presence of chlorine atoms is generally preferred over other substituents like methoxy (B1213986) (-OCH3), trifluoromethoxy (-OCF3), trifluoromethyl (-CF3), cyano (-CN), or methyl (-CH3) groups, suggesting that the electronic and steric properties of chlorine are favorable for binding to its biological target. nih.gov The substitution pattern is also crucial. For instance, the anticoccidial agent arprinocid (B118496), which is 6-amino-9-(2-chloro-6-fluorobenzyl)purine, and its dichloro analog, this compound, both demonstrate significant effects on oocyst sporulation in Eimeria species. nih.gov This indicates that a di-substituted benzyl ring with halogens at the 2 and 6 positions is a beneficial structural motif. The hydrophobic profile of the binding pocket appears to favor these halogenated functionalities, as more polar groups have been shown to have a deleterious effect on activity. nih.gov
Table 1: Impact of N9-Benzyl Ring Substitutions on Activity
| Compound Series | Substituent at Benzyl Ring | Observed Effect on Activity | Reference |
|---|---|---|---|
| Purine-Scaffold Analogs | Chlorine | Generally preferred compared to other explored substituents. | nih.gov |
| Purine-Scaffold Analogs | Bromine | Tolerable, similar to chlorine. | nih.gov |
| Purine-Scaffold Analogs | -OCH3, -OCF3, -CF3, -CN, -CH3 | Less preferred compared to chlorine. | nih.gov |
| Purine-Scaffold Analogs | Polar functionalities | Deleterious effect, confirming a hydrophobic pocket. | nih.gov |
| 6-Amino-9-(substituted benzyl)purines | 2-chloro-6-fluoro (Arprinocid) | Effective against Eimeria species. | nih.gov |
| 6-Amino-9-(substituted benzyl)purines | 2,6-dichloro | Effective against Eimeria species. | nih.gov |
Modifications to the central purine scaffold at various positions have been extensively explored to probe the SAR and optimize activity.
N6 Position: The 6-amino group is a crucial feature. Modifications at this position can significantly alter biological activity. For example, replacing the amino group with a morpholino group has been explored in the design of phosphatidylinositol-3 kinase (PI3K) inhibitors. mdpi.com The amino group at the C6 position is a key hydrogen bond donor, and its presence is often critical for target recognition.
N9 Position: While the 2,6-dichlorobenzyl group is important, the linker connecting it to the purine core is also a target for modification. Studies on other purine analogs have shown that unsaturated N9-linkers can be potent inhibitors of tumor cell growth. nih.gov However, for the 6-amino-9-benzylpurine series, the direct benzyl linkage is a well-established feature.
C2 Position: The C2 position of the purine ring offers another site for modification. The introduction of substituents can modulate the electronic properties of the purine ring and provide additional interaction points with the target. For instance, 2,6,9-trisubstituted purines have been synthesized and evaluated as antitumor agents. nih.govnih.gov In some cases, the presence of a C2-amino group can inhibit the reactivity of the purine nucleoside towards certain chemical modifications. mdpi.com
C8 Position: The C8 position is also amenable to substitution. The introduction of groups at C8 can influence the conformation of the N9-substituent and introduce new interactions. Synthetic routes have been developed for the direct C8-H arylation of purines, allowing for the creation of diverse 6,8,9-trisubstituted analogs. mdpi.com
Table 2: Summary of Purine Core Modifications and Their General Impact
| Position | Modification Type | General Impact on Activity | Reference |
|---|---|---|---|
| N6 | Substitution of the amino group (e.g., with morpholino) | Can significantly alter target specificity and activity. | mdpi.com |
| N9 | Alteration of the linker to the benzyl group | Modifies potency; unsaturated linkers have shown activity in other purine series. | nih.gov |
| C2 | Introduction of various substituents (e.g., amino, chloro) | Modulates electronic properties and can provide new binding interactions. | nih.govnih.gov |
| C8 | Introduction of aryl or other groups | Can influence N9-substituent conformation and introduce new interactions. | mdpi.com |
Strategies for Lead Optimization and Novel Compound Discovery
Building on SAR data, researchers employ various computational and synthetic strategies to optimize lead compounds and discover novel analogs with enhanced properties.
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for biological activity. For series of 2,6,9-trisubstituted purine derivatives, pharmacophore models have been generated to understand the structural requirements for cytotoxic activity against cancer cell lines. nih.govnih.gov
These models typically identify several key features:
Aromatic Centers: Corresponding to the purine and benzyl rings, which are crucial for stacking and hydrophobic interactions.
Hydrogen Bond Acceptor/Donor Centers: The nitrogen atoms of the purine ring and the N6-amino group are critical hydrogen bond acceptors and donors, respectively.
Hydrophobic Area: The 2,6-dichlorobenzyl group occupies a hydrophobic region in the binding site. nih.govnih.gov
These elucidated pharmacophoric features are consistent with the observed cytotoxic activities of the assayed compounds and serve as a blueprint for designing new molecules that fit the model and are predicted to have high activity. nih.govnih.gov
The goal of lead optimization is to explore the chemical space around a lead compound to identify analogs with improved potency, selectivity, and pharmacokinetic properties. nih.gov This involves synthesizing a library of related compounds with systematic variations. mdpi.com
Strategies to explore the chemical space for purine analogs include:
Computational Scans: In silico methods can be used to predict the effect of various substitutions. For example, chlorine, methyl, and other small group "scans" can be performed computationally to optimize substituents on the aromatic rings before undertaking synthesis. nih.gov
Heterocycle Scans: The purine core itself can be replaced with other heterocyclic scaffolds to explore new interactions and properties. Computational methods like Free Energy Perturbation (FEP) can predict the change in binding affinity for such modifications. nih.gov
Development of New Synthetic Methodologies: Expanding the accessible chemical space often requires the development of novel synthetic routes. For instance, methods for direct C-H bond activation at various positions on the purine ring allow for the introduction of a wide range of substituents that were previously difficult to incorporate. mdpi.com This enables a more thorough exploration of the SAR at positions like C2 and C8.
Through these iterative cycles of design, synthesis, and testing, guided by SAR and computational modeling, the chemical space around this compound can be systematically explored to discover novel compounds with superior biological activity. nih.govresearchgate.net
V. Computational Chemistry and in Silico Approaches in 6 Amino 9 2,6 Dichlorobenzyl Purine Research
Molecular Modeling of Ligand-Target Interactions
Molecular modeling techniques are instrumental in visualizing and understanding the interactions between a ligand, such as 6-Amino-9-(2,6-dichlorobenzyl)purine, and its biological target at an atomic level. This is particularly crucial for elucidating its mode of action, which is believed to involve the inhibition of purine (B94841) metabolism in parasites like Eimeria. nih.govnih.govnih.govnih.gov
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For purine derivatives, docking simulations are frequently employed to understand their interactions with enzyme active sites. harvard.edulew.ro In the context of this compound and its analogs, docking studies can reveal key binding modes within the target enzyme.
While specific docking studies for this compound are not extensively detailed in publicly available literature, the methodology is well-established for similar purine analogs. For instance, docking of various purine derivatives into the active sites of enzymes like cyclin-dependent kinases has demonstrated the importance of hydrogen bonding and hydrophobic interactions for binding affinity. nih.govnih.gov It is hypothesized that the 6-amino group and the purine ring nitrogen atoms of this compound are critical for forming hydrogen bonds with amino acid residues in the target's active site, while the 2,6-dichlorobenzyl group likely engages in hydrophobic interactions, anchoring the molecule within the binding pocket.
A representative, albeit hypothetical, docking scenario for a purine analog is detailed in the table below, illustrating the types of interactions that are typically analyzed.
| Interaction Type | Ligand Moiety | Potential Enzyme Residue | Significance |
| Hydrogen Bond | 6-Amino Group | Aspartate/Glutamate | Key anchoring interaction |
| Hydrogen Bond | Purine N1/N3/N7 | Serine/Threonine | Orientation and specificity |
| Hydrophobic | Dichlorobenzyl Ring | Leucine/Valine/Alanine | Increased binding affinity |
| Pi-Stacking | Purine Ring | Phenylalanine/Tyrosine | Stabilization of the complex |
The characterization of the enzyme active site is crucial for understanding how this compound exerts its inhibitory effects. The active site is a three-dimensional pocket or groove on the enzyme's surface where the substrate binds and the chemical reaction occurs. Computational methods can map the electrostatic and steric features of this site to identify key residues involved in ligand recognition. nih.gov
For anticoccidial agents like this compound, the target is likely an enzyme essential for the parasite's purine salvage pathway, as coccidia are incapable of de novo purine synthesis. nih.gov The active site of such an enzyme would be adapted to bind natural purines like adenine (B156593) or hypoxanthine (B114508). The efficacy of this compound would therefore depend on its ability to mimic these natural substrates and bind with high affinity to the active site, thereby blocking the metabolic pathway. The dichlorobenzyl moiety is a critical feature that differentiates it from natural purines, likely conferring increased potency and selectivity by exploiting a hydrophobic pocket within the active site that is not occupied by the natural substrates.
Quantum Mechanical Calculations for Electronic Properties
Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of molecules like this compound. These calculations are fundamental for explaining the molecule's stability, reactivity, and spectroscopic characteristics. nih.govorientjchem.orgresearchgate.netnih.gov
Purine bases can exist in different tautomeric forms, which can significantly influence their biological activity. DFT calculations are a powerful tool to determine the relative stabilities of these tautomers in different environments (gas phase and in solution). orientjchem.orgjocpr.com For 6-aminopurine (adenine), the N9-H tautomer is generally the most stable, which is consistent with its prevalence in biological systems.
DFT studies on related 6-substituted purines have shown that the nature and position of substituents can affect tautomeric equilibria. nih.gov For this compound, the presence of the bulky and electron-withdrawing dichlorobenzyl group at the N9 position effectively locks the molecule in a specific tautomeric form, preventing the N7-H/N9-H tautomerism typically observed in unsubstituted purines. This pre-organization can be energetically favorable for binding to its target enzyme. DFT calculations can quantify the energetic stability of this fixed tautomer compared to other potential forms, providing insight into its inherent properties.
The following table summarizes typical relative energies of purine tautomers calculated by DFT, illustrating the general stability of the N9-H form.
| Tautomer | Relative Energy (kcal/mol) in Gas Phase (Illustrative) |
| N9-H | 0.00 |
| N7-H | 2.5 - 4.0 |
| N3-H | > 10.0 |
| N1-H | > 10.0 |
The three-dimensional conformation of this compound is a key determinant of its biological activity. Conformational analysis using quantum mechanical methods can identify the most stable spatial arrangements of the molecule. The rotational freedom around the bond connecting the benzyl (B1604629) group to the purine ring is of particular interest. DFT calculations can map the potential energy surface as a function of this torsion angle, revealing the lowest energy conformers. The dichloro-substitution on the benzyl ring likely imposes significant steric constraints, favoring a specific perpendicular or near-perpendicular orientation of the benzyl ring relative to the purine ring to minimize steric hindrance.
The molecular electrostatic potential (MEP) map is another valuable output of quantum mechanical calculations. It visualizes the charge distribution on the molecule's surface, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.govresearchgate.netresearchgate.net For this compound, the MEP would show negative potential around the nitrogen atoms of the purine ring and the amino group, which are potential hydrogen bond acceptors and donors, respectively. The dichlorobenzyl group would exhibit a more neutral or slightly positive potential. This information is crucial for understanding and predicting non-covalent interactions with the target enzyme. nih.govresearchgate.netresearchgate.net
Predictive Approaches for Biological Activity
In silico predictive models are increasingly used to estimate the biological activity and pharmacokinetic properties of compounds, thereby accelerating the drug discovery process.
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. For anticoccidial purine derivatives, a 3D-QSAR model could be developed to predict the activity of new analogs. mdpi.com Such a model for 6-Amino-9-(substituted benzyl)purines would likely reveal that the steric and electronic properties of the substituents on the benzyl ring are critical for activity. For instance, the presence of halogen atoms at the 2 and 6 positions of the benzyl ring in this compound is known to be important for its anticoccidial efficacy. nih.gov
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another critical component of modern drug discovery. mdpi.comresearchgate.net These models use the chemical structure of a compound to predict its pharmacokinetic and toxicological properties. For this compound, ADMET prediction could provide insights into its oral bioavailability, metabolic stability, and potential off-target effects. Such predictions are vital for optimizing the drug-like properties of lead compounds. mdpi.comresearchgate.net
The following table provides an example of predicted ADMET properties for a hypothetical purine derivative.
| Property | Predicted Value (Illustrative) | Interpretation |
| Human Intestinal Absorption | High | Good oral bioavailability |
| Blood-Brain Barrier Penetration | Low | Reduced potential for CNS side effects |
| CYP450 2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |
| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |
In Silico Prediction of Binding Affinity
Information regarding the in silico prediction of the binding affinity of this compound with specific biological targets is not available in the public domain. Computational techniques like molecular docking are frequently employed to predict the binding energy and interaction modes of small molecules with proteins. Such studies would typically involve docking the compound into the active site of a relevant receptor, for example, a protein kinase or dihydrofolate reductase, which are common targets for purine analogs. The results would be presented in terms of docking scores or predicted binding affinities (e.g., Ki or IC50 values), often accompanied by visualizations of the predicted binding poses and key molecular interactions. However, no such studies have been published for this compound.
Chemoinformatics and Virtual Screening Applications
There are no available studies that specifically describe the use of this compound in chemoinformatics or virtual screening applications. Chemoinformatics tools are often used to predict the physicochemical and pharmacokinetic properties (ADMET) of compounds. Virtual screening, on the other hand, involves the computational screening of large libraries of compounds to identify potential hits that may bind to a biological target of interest. While this compound may have been included in broader screening libraries, no specific results or analyses focusing on it have been reported. A study on a structurally related compound, a 6-amino-9-sulfonylpurine derivative, did perform an in silico ADMET analysis, but these results are not transferable to this compound due to structural differences. mdpi.com
Vi. Emerging Research Frontiers and Future Perspectives for 6 Amino 9 2,6 Dichlorobenzyl Purine
Unexplored Therapeutic or Agrochemical Applications
While 6-Amino-9-(2,6-dichlorobenzyl)purine is recognized for its agrochemical properties, particularly as an anticoccidial agent in poultry, the broader class of 6-substituted-9-benzylpurines, to which it belongs, has shown promise in diverse therapeutic areas. nih.govnih.gov This suggests that the full therapeutic potential of this compound may be yet to be unlocked.
One promising avenue for investigation is in the field of neurology. Research into related 6-(alkylamino)-9-benzyl-9H-purines has identified this structural motif as a new class of potent anticonvulsant agents. nih.gov These compounds have demonstrated significant activity against maximal electroshock-induced seizures in preclinical models, indicating a potential for development as treatments for epilepsy and other seizure disorders. The specific substitutions on the benzyl (B1604629) and amino groups are crucial for activity, and the 2,6-dichloro substitution of the compound warrants further investigation in this context.
The purine (B94841) scaffold is a cornerstone in the development of a wide array of therapeutic agents, including anticancer and antiviral drugs. nih.govontosight.ai The structural similarities of this compound to these established pharmacophores suggest that it could be a candidate for screening in these areas. For instance, various 2,6,9-trisubstituted purine derivatives have been synthesized and evaluated as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. mdpi.com
Furthermore, the exploration of novel agrochemical applications beyond coccidiosis control is a viable research direction. The impact of purine metabolism on various biological processes in pests and pathogens suggests that this compound and its analogs could be screened for activity against other agricultural threats, such as fungal diseases of plants or other parasitic infections in livestock.
| Potential Application Area | Rationale for Exploration | Key Research Findings for Related Compounds |
|---|---|---|
| Anticonvulsant Therapy | Structural similarity to a known class of anticonvulsant agents. | 6-(Alkylamino)-9-benzyl-9H-purines show potent activity against maximal electroshock-induced seizures. nih.gov |
| Anticancer Therapy | The purine scaffold is common in anticancer drugs; potential for CDK inhibition. | 2,6,9-trisubstituted purines have been developed as potent CDK inhibitors for breast cancer. mdpi.com |
| Antiviral Therapy | Purine analogs are a well-established class of antiviral drugs. | Numerous purine derivatives have been successfully developed as antiviral agents. nih.gov |
| Novel Agrochemical Uses | Broad biological activity of purine derivatives against various pests and pathogens. | Established anticoccidial activity suggests potential against other agricultural parasites or fungi. nih.gov |
Advanced Synthetic Methodologies and Scalability Considerations
The traditional synthesis of substituted purines often involves multi-step processes that can be time-consuming and may not be optimal for large-scale production. As the potential applications of this compound expand, the development of advanced, efficient, and scalable synthetic methodologies becomes increasingly critical.
A significant advancement in chemical synthesis is the adoption of continuous flow chemistry. nih.govazolifesciences.com This technology offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety when handling hazardous reagents, and the potential for automation and high-throughput production. azolifesciences.com The synthesis of pharmaceutically important compounds with heterocyclic cores, such as purines, has been successfully demonstrated using flow chemistry, suggesting its applicability to the large-scale production of this compound. nih.gov This approach could lead to a more cost-effective and environmentally friendly manufacturing process.
Furthermore, the use of green catalysis in the synthesis of nitrogen-containing heterocycles is a rapidly developing field. mdpi.com This includes the use of both homogeneous and heterogeneous catalysts to promote reactions under milder conditions, often with higher selectivity and reduced waste. Research into novel catalytic methods for the formation of the purine ring system or for the introduction of the dichlorobenzyl group could lead to more sustainable synthetic routes.
For scalability, a key consideration is the availability and cost of starting materials. The de novo synthesis of purines begins with simple precursors like ribose-5-phosphate, amino acids, and one-carbon units. microbenotes.comlibretexts.orgwikipedia.org Optimizing the initial steps of purine synthesis and developing robust methods for the subsequent substitutions are crucial for an economically viable large-scale process. The telescoping of reaction steps, where intermediates are not isolated, is another strategy that can be employed in both batch and flow synthesis to improve efficiency and reduce production time. nih.gov
| Methodology | Advantages | Scalability Considerations |
|---|---|---|
| Traditional Batch Synthesis | Well-established procedures. | Can be inefficient for large scale; potential for safety and heat transfer issues. |
| Continuous Flow Chemistry | Improved safety, efficiency, and heat/mass transfer; potential for automation. nih.govazolifesciences.com | Requires specialized equipment but is highly scalable and can lead to cost reductions. azolifesciences.com |
| Green Catalysis | Use of sustainable catalysts, milder reaction conditions, and reduced waste. mdpi.com | Catalyst cost and recyclability are key factors for large-scale implementation. |
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
A deep understanding of a compound's mechanism of action is fundamental to its effective and safe use, as well as to the discovery of new applications. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to elucidate the complex biological interactions of this compound.
In the context of its known anticoccidial activity, multi-omics approaches are already being used to study drug resistance in Eimeria species. nih.govresearchgate.netnih.gov Transcriptomic and metabolomic analyses of drug-resistant strains have revealed significant alterations in key metabolic pathways, such as glycolysis and amino acid metabolism. nih.gov By applying these techniques to Eimeria treated with this compound, researchers could identify the specific molecular pathways perturbed by the compound, potentially revealing its precise targets and the mechanisms by which resistance may develop.
Proteomics offers a powerful tool for identifying the direct protein targets of a drug. acs.orgasbmb.org Techniques such as thermal proteome profiling can identify proteins that are stabilized or destabilized upon binding to a small molecule. mdpi.com Applying such methods to cells or organisms treated with this compound could pinpoint its binding partners, providing direct evidence of its mechanism of action. This approach has been used to explore the effects of other purine analogs on the proteome of human cells, revealing impacts on metabolism, cell growth, and signal transduction. acs.org
Metabolomics, the large-scale study of small molecules, can provide a functional readout of the physiological state of a cell or organism. poultryscience.orgresearchgate.netacs.orgnih.gov By analyzing the metabolome of cells or tissues after exposure to this compound, scientists can identify metabolic bottlenecks or accumulations that result from the compound's activity. This can provide valuable clues about the enzymes or pathways that are being inhibited or activated. Integrated multi-omics analysis can then link these metabolic changes to alterations in gene and protein expression, creating a comprehensive picture of the drug's effects. biorxiv.orgresearchgate.net
Development of Novel Assay Systems for High-Throughput Screening
The discovery of new therapeutic and agrochemical applications for this compound and its analogs relies on the ability to screen large libraries of related compounds for desired biological activities. The development of novel, efficient, and high-throughput screening (HTS) assays is therefore a critical research frontier. wikipedia.orgcolumbiabiosciences.com
For anticoccidial drug discovery, there has been a move towards miniaturizing in vitro screening models. nih.gov Shifting from 24-well to 96-well plate formats significantly increases the number of compounds that can be tested simultaneously, reducing the time and resources required for initial screening. nih.gov These cell-based assays typically measure the ability of a compound to inhibit the invasion and replication of Eimeria parasites in cultured cells. nih.gov
Beyond traditional cell-based assays, the development of biosensors for the detection of purine derivatives represents a promising avenue for HTS. nih.govresearchgate.netresearchgate.netacs.org Electrochemical biosensors, for example, can be designed to detect specific purine analogs with high sensitivity and selectivity. nih.govresearchgate.net Such biosensors could be integrated into automated systems for the rapid screening of compound libraries. Transcription factor-based biosensors are another innovative approach, where the biosensor's output (e.g., a fluorescent or colorimetric signal) is linked to the intracellular concentration of a target molecule, enabling high-throughput screening of microbial libraries for improved production of a desired compound. nih.gov
For screening in new therapeutic areas, such as cancer or neurological disorders, a wide range of cell-based assays can be adapted for high-throughput formats. reactionbiology.comnuvisan.comdrugdiscoverydigest.comnih.gov These can range from simple cell viability assays to more complex high-content screening (HCS) assays that use automated microscopy and image analysis to measure multiple cellular parameters simultaneously, such as protein localization, morphological changes, and the expression of specific biomarkers. nih.gov
| Assay Type | Principle | Application Example | Throughput Potential |
|---|---|---|---|
| Miniaturized Cell-Based Assays | Measures inhibition of parasite invasion and replication in multi-well plates. | Screening for anticoccidial activity. nih.gov | High (96-well format or greater). |
| Electrochemical Biosensors | Detects specific purine derivatives through an electrochemical response. nih.govresearchgate.net | Rapid detection and quantification of purine analogs. | Very High (amenable to automation). |
| Transcription Factor-Based Biosensors | Links intracellular metabolite concentration to a measurable output (e.g., fluorescence). nih.gov | Screening for enhanced production of purine derivatives in microbial systems. | Very High (suitable for library screening). |
| High-Content Screening (HCS) | Automated microscopy and image analysis to measure multiple cellular parameters. nih.gov | Screening for anticancer or neuroprotective effects. | High. |
Q & A
Q. Example Workflow :
Dock the compound into the ATP-binding pocket of a kinase.
Run 100-ns MD simulations to assess conformational stability.
Calculate binding energy via MM/GBSA.
How can researchers integrate this compound into a broader theoretical framework for drug discovery?
Basic Research Question
Link its structure-activity relationships (SAR) to kinase inhibition theory or nucleoside analog antiviral mechanisms . For example:
- Compare its dichlorobenzyl group to known pharmacophores in tyrosine kinase inhibitors .
- Evaluate its ribofuranosyl derivatives against transition-state analogs in viral polymerase inhibition .
Methodological Alignment : Design experiments using hypothesis-driven frameworks (e.g., "Does halogenation enhance target selectivity?") to align with mechanistic models .
What methodological approaches are suitable for assessing the compound’s toxicity in preclinical models?
Basic Research Question
Adopt a tiered strategy:
In vitro : Perform MTT assays on hepatic (HepG2) and renal (HEK293) cell lines to screen for acute cytotoxicity .
In vivo : Use a rodent model to evaluate organ-specific toxicity via histopathology and serum biomarkers (e.g., ALT, creatinine) .
Advanced Consideration : Apply high-content screening (HCS) with fluorescent probes for real-time apoptosis/necrosis monitoring .
What challenges arise in crystallizing this compound, and how can they be mitigated?
Advanced Research Question
Low solubility often hinders crystallization. Solutions include:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
